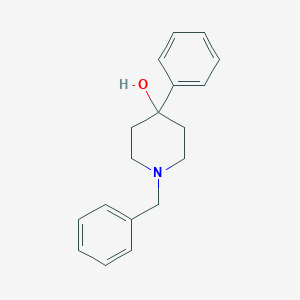

1-Benzyl-4-phenylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLMXEAPEVBCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213290 | |

| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-83-4 | |

| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63843-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063843834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63843-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-phenylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidin-4-ol: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-benzyl-4-phenylpiperidin-4-ol, a piperidine derivative of interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, outlines analytical methodologies for its characterization, and explores its potential biological activities based on structurally related compounds.

Core Properties

1-Benzyl-4-phenylpiperidin-4-ol is a tertiary alcohol and a tertiary amine, with the benzyl group attached to the piperidine nitrogen and a phenyl group at the 4-position. Its chemical structure and basic properties are summarized below.

| Property | Value | Citation(s) |

| Chemical Structure | C₁₈H₂₁NO | [1][2] |

| Molecular Weight | 267.37 g/mol | [1][2] |

| CAS Number | 63843-83-4 | [2] |

| Appearance | Solid | |

| Melting Point | 107-109 °C | |

| Density | 1.135 g/cm³ | [1] |

| Synonyms | 1-Benzyl-4-hydroxy-4-phenylpiperidine, 4-Phenyl-1-(phenylmethyl)piperidin-4-ol | [1][2] |

Experimental Protocols

Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol via Grignard Reaction

The synthesis of 1-benzyl-4-phenylpiperidin-4-ol can be effectively achieved through a Grignard reaction, a versatile method for forming carbon-carbon bonds. This protocol is adapted from the synthesis of structurally similar 4-arylpiperidin-4-ols.

Materials:

-

1-Benzyl-4-piperidone

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, combine magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and the solution begins to reflux.

-

Continue the dropwise addition of the bromobenzene solution to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

-

-

Reaction with 1-Benzyl-4-piperidone:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve 1-benzyl-4-piperidone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

The crude 1-benzyl-4-phenylpiperidin-4-ol can be further purified by recrystallization or column chromatography.

-

Analytical Characterization

The identity and purity of synthesized 1-benzyl-4-phenylpiperidin-4-ol can be confirmed using a variety of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, the methylene protons of the benzyl group, and the piperidine ring protons. The absence of the ketone signal from the starting material (1-benzyl-4-piperidone) is indicative of a complete reaction. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl and phenyl rings, the piperidine ring carbons, and the quaternary carbon bearing the hydroxyl group. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the tertiary alcohol. The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1710 cm⁻¹) confirms the reaction. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of 1-benzyl-4-phenylpiperidin-4-ol (m/z = 267.37) and characteristic fragmentation patterns. |

Potential Biological Activity and Signaling Pathway

While specific biological studies on 1-benzyl-4-phenylpiperidin-4-ol are limited in publicly available literature, the broader class of benzylpiperidine and 4-arylpiperidine derivatives has been investigated for various pharmacological activities. Notably, many of these compounds exhibit affinity for sigma (σ) receptors. Sigma receptors, particularly the sigma-1 (σ₁) subtype, are intracellular chaperones involved in a variety of cellular functions and are considered a target for therapeutic intervention in neurological disorders and cancer.[3][4]

Given the structural similarities, it is plausible that 1-benzyl-4-phenylpiperidin-4-ol may also interact with the sigma-1 receptor. The binding of a ligand to the sigma-1 receptor can modulate intracellular calcium signaling and influence the activity of other membrane-bound receptors and ion channels.

Below is a conceptual diagram illustrating the potential interaction of 1-benzyl-4-phenylpiperidin-4-ol with the sigma-1 receptor and its downstream signaling.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Benzyl-4-phenylpiperidin-4-ol (CAS 63843-83-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-phenylpiperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential pharmacological relevance based on the activities of structurally related compounds.

Chemical and Physical Properties

1-Benzyl-4-phenylpiperidin-4-ol is a tertiary alcohol and a tertiary amine, with a molecular structure that incorporates a benzyl group attached to the piperidine nitrogen and a phenyl group at the 4-position. Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 63843-83-4 | N/A |

| Molecular Formula | C₁₈H₂₁NO | N/A |

| Molecular Weight | 267.37 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 107-109 °C | N/A |

| Density | 1.135 g/cm³ | N/A |

| Purity | Typically ≥95% | N/A |

| SMILES | OC1(CCN(CC2=CC=CC=C2)CC1)C3=CC=CC=C3 | N/A |

| InChI | InChI=1S/C18H21NO/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2 | N/A |

Spectroscopic Data

While experimental spectra are not publicly available in full, predicted and referenced spectroscopic data are presented below.

Mass Spectrometry (Predicted)

| Adduct | Predicted m/z |

| [M+H]⁺ | 268.16960 |

| [M+Na]⁺ | 290.15154 |

| [M-H]⁻ | 266.15504 |

| [M]⁺ | 267.16177 |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Referenced data indicates the availability of ¹³C NMR and Vapor Phase IR spectra for this compound. Researchers are advised to acquire and interpret full spectral data for verification of synthesized materials.

Experimental Protocols

The synthesis of 1-Benzyl-4-phenylpiperidin-4-ol is typically achieved via a Grignard reaction between 1-Benzyl-4-piperidone and a phenylmagnesium halide. The following protocol is adapted from established procedures for analogous compounds.

Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol

Materials:

-

1-Benzyl-4-piperidone

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a few milliliters of a solution of bromobenzene in anhydrous diethyl ether. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The remaining bromobenzene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

Grignard Reaction: The prepared phenylmagnesium bromide solution is cooled in an ice bath. A solution of 1-Benzyl-4-piperidone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is stirred for several hours at room temperature.

-

Quenching and Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 1-Benzyl-4-phenylpiperidin-4-ol can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Caption: Synthetic workflow for 1-Benzyl-4-phenylpiperidin-4-ol.

Potential Pharmacological Relevance and Signaling Pathways

While specific biological data for 1-Benzyl-4-phenylpiperidin-4-ol is not extensively documented, the N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system.[1]

Monoamine Releasing Activity

Structurally related compounds, such as 4-benzylpiperidine, have been shown to act as monoamine releasing agents with selectivity for dopamine and norepinephrine over serotonin.[2] This activity is mediated by interaction with monoamine transporters (DAT, NET, and SERT), leading to their reversal and the non-vesicular release of neurotransmitters into the synaptic cleft. This mechanism is characteristic of some psychostimulants and antidepressants.

References

1-Benzyl-4-phenylpiperidin-4-ol chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-Benzyl-4-phenylpiperidin-4-ol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and structured data to support further investigation of this and related compounds.

Chemical Structure and Nomenclature

IUPAC Name: 1-Benzyl-4-phenylpiperidin-4-ol[1]

The structure of 1-Benzyl-4-phenylpiperidin-4-ol is characterized by a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with both a phenyl group and a hydroxyl group.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzyl-4-phenylpiperidin-4-ol is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 63843-83-4 | [1] |

| Molecular Formula | C18H21NO | [1] |

| Molecular Weight | 267.37 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 107-109 °C | |

| pKa | 14.06 ± 0.20 (Predicted) | [1] |

| LogP | 3.2 (Predicted) |

Synthesis

The primary synthetic route to 1-Benzyl-4-phenylpiperidin-4-ol involves the Grignard reaction between 1-benzyl-4-piperidone and a phenylmagnesium halide. This method provides a straightforward and efficient means of preparing the target compound.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol

This protocol is adapted from established procedures for the synthesis of related 4-aryl-4-piperidinol compounds.

Materials:

-

1-Benzyl-4-piperidone

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition.

-

Once all the bromobenzene has been added, continue to reflux the mixture until the magnesium is consumed.

-

-

Reaction with 1-Benzyl-4-piperidone:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve 1-benzyl-4-piperidone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-Benzyl-4-phenylpiperidin-4-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Analytical Characterization

Accurate characterization of 1-Benzyl-4-phenylpiperidin-4-ol is crucial for confirming its identity and purity. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

-

Column: Newcrom R1 reverse-phase column.[2]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small percentage of phosphoric acid (for non-MS applications) or formic acid (for MS-compatible applications).[2] A typical gradient could be from 30% to 70% MeCN over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of 1-Benzyl-4-phenylpiperidin-4-ol in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

-

Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the sample and standards.

-

Data Processing: Determine the retention time and peak area of the analyte. Purity can be assessed by the area percentage of the main peak.

Biological Activity and Signaling Pathways

To date, there is a notable lack of published research specifically investigating the biological activity, mechanism of action, and associated signaling pathways of 1-Benzyl-4-phenylpiperidin-4-ol. However, the structural motifs present in this molecule, namely the N-benzylpiperidine core, are found in compounds with known pharmacological activities.

Derivatives of N-benzylpiperidine have been reported to exhibit a range of biological effects, including but not limited to:

-

Acetylcholinesterase (AChE) Inhibition: Several N-benzylpiperidine derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit AChE.

-

Sigma (σ) Receptor Modulation: The piperidine scaffold is a common feature in ligands that bind to sigma receptors, which are implicated in various neurological and psychiatric conditions.

-

Monoamine Transporter Inhibition: Certain benzylpiperidine analogs have shown activity as monoamine releasing agents or reuptake inhibitors, affecting dopamine, norepinephrine, and serotonin levels.

Given these precedents, it is plausible that 1-Benzyl-4-phenylpiperidin-4-ol may interact with one or more of these targets. However, dedicated experimental validation is required to elucidate its specific biological profile.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-Benzyl-4-phenylpiperidin-4-ol.

Caption: Synthetic pathway for 1-Benzyl-4-phenylpiperidin-4-ol.

References

1-Benzyl-4-phenylpiperidin-4-ol: A Technical Overview of its Synthesis and Historical Context

Introduction

1-Benzyl-4-phenylpiperidin-4-ol is a tertiary alcohol derivative of piperidine, a six-membered heterocyclic amine. This compound belongs to the broader class of 4-arylpiperidines, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The rigid piperidine ring, coupled with the aromatic phenyl group and the N-benzyl substituent, provides a versatile framework for interacting with various biological targets. This technical guide provides a detailed account of the discovery and history of 1-Benzyl-4-phenylpiperidin-4-ol, focusing on its synthesis, and situates it within the broader context of 4-arylpiperidine research.

Discovery and Historical Context

The specific historical details regarding the initial discovery and lead optimization of 1-Benzyl-4-phenylpiperidin-4-ol are not extensively documented in readily available scientific literature. However, the emergence of this and similar 4-arylpiperidine structures can be traced back to the mid-20th century with the pioneering work in opioid research. The 4-arylpiperidine scaffold is a core component of several classes of synthetic opioids. While direct evidence linking 1-Benzyl-4-phenylpiperidin-4-ol to early opioid development is scarce, its structural similarity to precursors and analogues of potent analgesics suggests its synthesis likely occurred within this research domain.

The precursor, 1-benzyl-4-piperidone, is a well-established intermediate in the synthesis of various pharmaceuticals. Its applications extend to the development of menin inhibitors for leukemia treatment, highlighting the continued relevance of this chemical family in modern drug discovery.[1]

Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol

The primary and most direct method for the synthesis of 1-Benzyl-4-phenylpiperidin-4-ol is through the Grignard reaction or a similar nucleophilic addition of a phenyl group to the ketone of 1-benzyl-4-piperidone.

Experimental Protocol: Synthesis via Phenyl-lithium

A common laboratory-scale synthesis involves the reaction of 1-benzyl-piperidin-4-one with phenyllithium in an ethereal solvent.[2]

Materials:

-

1-Benzyl-piperidin-4-one

-

Phenyllithium solution (typically in cyclohexane/ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)

Procedure:

-

A solution of 1-benzyl-piperidin-4-one in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (nitrogen or argon) and cooled to 0°C in an ice bath.

-

A solution of phenyllithium is added dropwise to the stirred solution of 1-benzyl-piperidin-4-one. The reaction is monitored for completion, typically by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 1-Benzyl-4-phenylpiperidin-4-ol can be purified by recrystallization or column chromatography.

Table 1: Synthesis Reaction Parameters

| Parameter | Value |

| Reactants | 1-Benzyl-piperidin-4-one, Phenyllithium |

| Solvent | Diethyl ether |

| Reaction Type | Nucleophilic addition |

| Quenching Agent | Saturated aqueous ammonium chloride |

A diagram of the synthesis workflow is presented below:

Caption: Workflow for the synthesis of 1-Benzyl-4-phenylpiperidin-4-ol.

The chemical transformation is illustrated in the following diagram:

Caption: Chemical synthesis of 1-Benzyl-4-phenylpiperidin-4-ol.

Pharmacological Profile and Mechanism of Action

Further research would be required to elucidate the specific pharmacological profile of 1-Benzyl-4-phenylpiperidin-4-ol. This would involve a comprehensive screening against a panel of receptors, ion channels, and enzymes to determine its primary biological targets.

Conclusion

1-Benzyl-4-phenylpiperidin-4-ol is a chemically well-defined molecule whose synthesis is straightforward from commercially available starting materials. While its specific discovery and historical development are not extensively detailed, it belongs to the important class of 4-arylpiperidines, which have a rich history in medicinal chemistry, particularly in the field of opioid research. The lack of detailed public pharmacological data for this specific compound presents an opportunity for future investigation to fully characterize its biological activity and potential therapeutic applications.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-Benzyl-4-phenylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-phenylpiperidin-4-ol is a synthetic compound belonging to the 4-phenylpiperidine class. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are well-characterized pharmacophores present in a multitude of biologically active agents. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) of its core components—the 4-phenylpiperidin-4-ol scaffold and the N-benzyl substituent—to postulate its likely mechanism of action. By examining data from closely related analogs, we can infer that 1-Benzyl-4-phenylpiperidin-4-ol is a candidate for interaction with opioid, sigma (σ), and dopamine receptors. This document provides a comprehensive overview of these potential targets, including relevant quantitative data from analogous compounds, detailed experimental protocols for characterization, and visual representations of the implicated signaling pathways to guide future research and drug development efforts.

Introduction: Deconstructing the Pharmacophore

The chemical structure of 1-Benzyl-4-phenylpiperidin-4-ol combines two key moieties that are hallmarks of centrally active compounds:

-

The 4-Phenylpiperidin-4-ol Core: This scaffold is famously associated with the phenylpiperidine class of opioids, which includes analgesics like meperidine and fentanyl. The 4-phenyl group and the 4-hydroxyl group are critical for interaction with opioid receptors. Phenylpiperidines are a class of chemical compounds where a phenyl group is directly attached to a piperidine ring.[1] A variety of derivatives of 4-phenylpiperidine, in particular, have pharmacological effects, including morphine-like activity.[1] The 4-hydroxy-4-phenylpiperidine structure, specifically, is a key intermediate in the synthesis of pharmaceuticals, particularly analgesics.[2]

-

The N-Benzyl Substituent: The benzyl group attached to the piperidine nitrogen significantly influences the molecule's pharmacological profile. While N-substitution can modulate opioid receptor affinity and efficacy, the benzyl group is also a common feature in ligands for sigma (σ) receptors and, to some extent, dopamine receptors. Research on benzylpiperidine derivatives has pointed towards their potential as sigma receptor ligands.

Based on this structural analysis, the primary hypotheses for the mechanism of action of 1-Benzyl-4-phenylpiperidin-4-ol revolve around its potential activity as an opioid receptor modulator, a sigma receptor ligand, or a dopamine receptor ligand.

Potential Molecular Targets and Mechanisms of Action

Opioid Receptor Modulation

The 4-phenylpiperidine core is a potent pharmacophore for opioid receptor activity, primarily at the mu (µ)-opioid receptor. Many potent synthetic opioids are derivatives of this structure.[3] A patent for 4-hydroxy-4-phenylpiperidine derivatives describes their excellent µ-opioid agonist action, suggesting their utility as peripheral analgesics.[4]

Hypothesized Mechanism: 1-Benzyl-4-phenylpiperidin-4-ol may act as an agonist or antagonist at opioid receptors. As an agonist, it would bind to and activate these G-protein coupled receptors (GPCRs), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This cascade ultimately results in reduced neuronal excitability and the analgesic and sedative effects characteristic of opioids.

A fentanyl analog, Benzylfentanyl (N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide), which shares the N-benzylpiperidine core, was found to have a Ki of 213 nM at the mu-opioid receptor, indicating weak but present affinity.[5]

Caption: Hypothesized µ-opioid receptor signaling cascade upon agonist binding.

Sigma (σ) Receptor Ligation

Sigma receptors are a unique class of intracellular proteins, with σ1 receptors located at the mitochondria-associated endoplasmic reticulum membrane. They are implicated in a variety of neurological conditions. The N-benzylpiperidine moiety is a common feature in high-affinity sigma receptor ligands. Studies have explored benzylpiperidine derivatives for their affinity to sigma receptors, with some showing promising affinity for the sigma-1 subtype. The precursor molecule, 1-Benzyl-4-piperidone, is used in the synthesis of spirocyclic furopyridines which act as haloperidol-sensitive σ receptor ligands.

Hypothesized Mechanism: 1-Benzyl-4-phenylpiperidin-4-ol could act as a ligand at σ1 and/or σ2 receptors. Sigma-1 receptor ligands can modulate a variety of downstream signaling pathways, including intracellular calcium signaling, and can interact with other proteins such as ion channels and other GPCRs. The functional consequences of this binding can be neuroprotective, anti-amnesic, or psychotomimetic, depending on the nature of the ligand (agonist or antagonist) and the cellular context.

Caption: Workflow for a competitive radioligand binding assay for sigma receptors.

Dopamine Receptor Interaction

Certain N-benzylpiperidine derivatives have been investigated as ligands for dopamine receptors, particularly the D4 subtype. A study on novel dopamine D4 receptor antagonists identified a 4-benzyl derivative of a piperidine core as a compound of interest.[6] While the core is different, it highlights the relevance of the N-benzyl group for D4 affinity. Furthermore, the structural similarity between pharmacophores for sigma-1 and D4 receptors has been noted, with both featuring basic nitrogens in scaffolds like piperidine that form key interactions.[7]

Hypothesized Mechanism: 1-Benzyl-4-phenylpiperidin-4-ol could potentially bind to dopamine receptors, most likely the D4 subtype, as an antagonist. D4 receptors are Gi/o-coupled GPCRs, and their antagonism would block the downstream signaling cascade initiated by dopamine. This could have implications for conditions where D4 receptor modulation is considered therapeutic, such as certain psychiatric disorders or glioblastoma.[6]

Quantitative Data from Analogous Compounds

Direct quantitative data for 1-Benzyl-4-phenylpiperidin-4-ol is not available. However, data from structurally related compounds can provide a framework for estimating its potential potency and selectivity.

| Compound Class | Specific Compound | Target(s) | Assay Type | Quantitative Value | Reference |

| Phenylpiperidine Opioids | Benzylfentanyl | µ-Opioid Receptor | Binding Affinity (Ki) | 213 nM | [5] |

| Benzylpiperidine Derivatives | (4-Benzyl-piperidin-1-yl)-acetic acid analog | σ1 Receptor, σ2 Receptor | Binding Affinity (Ki) | 3.90 nM (σ1), 240 nM (σ2) | [8] |

| Benzylpiperidine Derivatives | Compound 8 (N-(4-methoxybenzyl)-1-benzylpiperidin-4-amine) | Dopamine D4 Receptor | Binding Affinity (pKi) | 8.3 | [6] |

| 4-Benzylpiperidine | 4-Benzylpiperidine | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | Releasing Efficacy (EC₅₀) | 109 nM (DA), 41.4 nM (NE), 5,246 nM (5-HT) | [9] |

Note: Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively. pKi is the negative log of the Ki value.

Experimental Protocols for Pharmacological Characterization

To definitively elucidate the mechanism of action of 1-Benzyl-4-phenylpiperidin-4-ol, a systematic pharmacological evaluation is required. The following outlines key experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors, including opioid (µ, δ, κ), sigma (σ1, σ2), and dopamine (D1-D5) receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest.

-

Assay Buffer: Utilize a buffer appropriate for the specific receptor (e.g., Tris-HCl buffer with cofactors like MgCl₂).

-

Competition Assay: In assay tubes, combine the membrane preparation, a specific radioligand (e.g., [³H]DAMGO for µ-opioid, --INVALID-LINK---pentazocine for σ1, [³H]spiperone for D2/D4), and a range of concentrations of the unlabeled test compound (1-Benzyl-4-phenylpiperidin-4-ol).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at a specified temperature).

-

Separation: Rapidly filter the incubate through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to reduce non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) and potency (EC₅₀) or affinity (Kb) of the compound at GPCRs (opioid and dopamine receptors).

Methodology:

-

Membrane Preparation: Use the same receptor-expressing membrane preparations as in the binding assays.

-

Assay Components: In assay tubes, combine membranes, [³⁵S]GTPγS, GDP, and the assay buffer.

-

Agonist Mode: Add varying concentrations of the test compound to measure its ability to stimulate [³⁵S]GTPγS binding. A known full agonist for the receptor should be used as a positive control.

-

Antagonist Mode: Add a fixed, sub-maximal concentration of a known agonist along with varying concentrations of the test compound to measure its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

-

Incubation: Incubate the mixture (e.g., 60 minutes at 30°C).

-

Separation and Quantification: Separate bound and free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.

-

Data Analysis:

-

In agonist mode, plot stimulated binding vs. log concentration to determine the EC₅₀ and Emax (maximum effect).

-

In antagonist mode, use the Schild equation to determine the Kb (equilibrium dissociation constant for the antagonist).

-

Conclusion and Future Directions

While the precise mechanism of action of 1-Benzyl-4-phenylpiperidin-4-ol remains to be definitively characterized, a comprehensive analysis of its structural components provides a strong rationale for investigating its activity at opioid, sigma, and dopamine receptors. The 4-phenylpiperidin-4-ol core is a well-established opioid pharmacophore, and the N-benzyl group directs many ligands toward sigma and dopamine D4 receptors.

Future research should prioritize a systematic screening of this compound against these receptor families using the protocols outlined in this guide. Initial binding assays should be followed by functional studies to determine the nature of its activity (agonist vs. antagonist) at any identified targets. Subsequent in vivo studies in relevant animal models would be necessary to establish its physiological effects and therapeutic potential. This structured approach will be crucial in transforming 1-Benzyl-4-phenylpiperidin-4-ol from a chemical entity into a characterized pharmacological tool or a lead compound for drug discovery.

References

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]

- 5. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

1-Benzyl-4-phenylpiperidin-4-ol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical properties of 1-Benzyl-4-phenylpiperidin-4-ol, a compound of interest in medicinal chemistry and pharmacological research.

Physicochemical Data

The fundamental molecular properties of 1-Benzyl-4-phenylpiperidin-4-ol are summarized below. This data is essential for experimental design, dosage calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₈H₂₁NO[1][2][3] |

| Molecular Weight | 267.36 g/mol [1] |

| Monoisotopic Mass | 267.162314293 g/mol [3] |

| CAS Number | 63843-83-4[1][2][4] |

Experimental Protocols & Methodologies

This document focuses on the fundamental molecular properties of 1-Benzyl-4-phenylpiperidin-4-ol. Detailed experimental protocols for its synthesis or use in specific assays are beyond the scope of this guide and would be highly dependent on the specific research application. Researchers should consult peer-reviewed literature for validated experimental procedures relevant to their work.

Logical Relationships and Structure

The chemical structure of 1-Benzyl-4-phenylpiperidin-4-ol dictates its molecular formula and weight. The diagram below illustrates the logical flow from the compound's identity to its fundamental properties.

Caption: Relationship between chemical identity, formula, and molecular weight.

References

Unveiling the Pharmacological Profile of 1-Benzyl-4-phenylpiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-phenylpiperidin-4-ol is a synthetic compound belonging to the 4-phenylpiperidine class of molecules. This class is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, which include potent analgesics, neuroprotective agents, and psychotropic drugs. Structurally, 1-Benzyl-4-phenylpiperidin-4-ol shares a core scaffold with well-known opioids and sigma receptor ligands. This technical guide provides a comprehensive overview of the anticipated pharmacological profile of 1-Benzyl-4-phenylpiperidin-4-ol based on the established activities of its structural analogs. It details the methodologies for key in vitro and in vivo experiments to characterize its receptor binding affinity, functional activity, and potential therapeutic effects. Furthermore, this guide illustrates the primary signaling pathways associated with its likely molecular targets.

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in pharmacology, forming the backbone of numerous clinically significant drugs. The substitution at the piperidine nitrogen and the modifications on the phenyl and piperidine rings give rise to a wide array of pharmacological activities. 1-Benzyl-4-phenylpiperidin-4-ol, with its N-benzyl and 4-hydroxy-4-phenyl substitutions, is positioned at the intersection of several important pharmacological classes. Phenylpiperidine derivatives are known to possess morphine-like activity and other effects on the central nervous system.[1] This guide aims to provide a detailed technical framework for the pharmacological investigation of 1-Benzyl-4-phenylpiperidin-4-ol, enabling researchers to systematically evaluate its potential as a therapeutic agent.

Predicted Pharmacological Profile

Receptor Binding Affinity

It is hypothesized that 1-Benzyl-4-phenylpiperidin-4-ol will exhibit affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The N-benzyl substituent and the 4-phenyl-4-hydroxy-piperidine core are common features in ligands for these receptors. The following table summarizes the binding affinities of structurally related compounds to provide a comparative context.

Table 1: Receptor Binding Affinities (Ki, nM) of Structurally Related Compounds

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | σ₁ Receptor (Ki, nM) | σ₂ Receptor (Ki, nM) | Reference |

| Benzylfentanyl | 213 | - | - | - | - | [2] |

| Haloperidol | ~2-6.5 | - | - | High Affinity | - | [3] |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | - | - | - | 3.90 | 240 | [3] |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | - | - | - | 1.45 | 420.5 | [4] |

Note: '-' indicates data not available. Ki values can vary between different studies and experimental conditions.

In Vitro Functional Activity

The functional activity of 1-Benzyl-4-phenylpiperidin-4-ol at its target receptors will determine its therapeutic potential. It is anticipated that the compound may act as an agonist, antagonist, or modulator at opioid and sigma receptors.

Table 2: Predicted In Vitro Functional Activities

| Assay | Predicted Activity of 1-Benzyl-4-phenylpiperidin-4-ol |

| [³⁵S]GTPγS Binding Assay | Agonist activity at opioid receptors (increase in binding) |

| cAMP Inhibition Assay | Agonist activity at Gi-coupled opioid receptors (decrease in cAMP) |

| Calcium Mobilization Assay | Modulation of sigma-1 receptor activity (potentiation or inhibition of calcium release) |

In Vivo Activity

Based on the predicted interactions with opioid and sigma receptors, 1-Benzyl-4-phenylpiperidin-4-ol is expected to exhibit analgesic and potentially other CNS-related activities in vivo.

Table 3: Predicted In Vivo Activities

| Animal Model | Predicted Effect of 1-Benzyl-4-phenylpiperidin-4-ol |

| Hot Plate Test (mice) | Increased latency to nociceptive response (analgesia) |

| Acetic Acid-Induced Writhing Test (mice) | Reduction in the number of writhes (analgesia) |

| Rotarod Test (mice) | Potential for motor impairment at higher doses |

Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological characterization of 1-Benzyl-4-phenylpiperidin-4-ol.

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of 1-Benzyl-4-phenylpiperidin-4-ol for µ-opioid, δ-opioid, κ-opioid, σ₁, and σ₂ receptors.

Materials:

-

Cell membranes expressing the human recombinant receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligands: [³H]-DAMGO (for µ-opioid), [³H]-Naltrindole (for δ-opioid), [³H]-U69,593 (for κ-opioid), (+)-[³H]pentazocine (for σ₁), and [³H]-DTG (for σ₂).

-

Non-specific binding control: Naloxone (for opioid receptors), Haloperidol (for sigma receptors).

-

Test Compound: 1-Benzyl-4-phenylpiperidin-4-ol.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Non-specific binding control (e.g., 10 µM Naloxone), radioligand, and membrane suspension.

-

Competitive Binding: Varying concentrations of 1-Benzyl-4-phenylpiperidin-4-ol, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

-

In Vivo Assays

This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.[6]

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Male Swiss albino mice (20-25 g).

-

Test Compound: 1-Benzyl-4-phenylpiperidin-4-ol dissolved in a suitable vehicle.

-

Vehicle control (e.g., saline).

-

Positive control (e.g., Morphine, 5 mg/kg, i.p.).

-

Stopwatch.

Procedure:

-

Acclimatization: Allow mice to acclimate to the laboratory environment for at least one hour before the experiment.

-

Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its paw or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or via the desired route.

-

Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

-

Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE of the test compound group with the vehicle and positive control groups.

This test evaluates the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain-induced writhing.[7][8]

Materials:

-

Male Swiss albino mice (20-25 g).

-

0.6% (v/v) acetic acid solution.

-

Test Compound: 1-Benzyl-4-phenylpiperidin-4-ol dissolved in a suitable vehicle.

-

Vehicle control (e.g., saline).

-

Positive control (e.g., Aspirin, 100 mg/kg, p.o.).

-

Observation chambers.

-

Stopwatch.

Procedure:

-

Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or via the desired route.

-

Induction of Writhing: After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and, after a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 10-minute period.[7]

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Signaling Pathways

Understanding the signaling pathways modulated by 1-Benzyl-4-phenylpiperidin-4-ol is crucial for elucidating its mechanism of action.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[9] Agonist binding initiates a cascade of intracellular events.

Caption: Opioid receptor signaling pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[10][11] It modulates calcium signaling and cellular stress responses.

Caption: Sigma-1 receptor signaling pathway.

Conclusion

1-Benzyl-4-phenylpiperidin-4-ol is a compound with a high potential for pharmacological activity, particularly at opioid and sigma receptors. This technical guide provides a comprehensive framework for its systematic evaluation. The detailed experimental protocols for in vitro and in vivo studies will enable researchers to accurately characterize its binding affinities, functional activities, and potential therapeutic effects. The elucidation of its interactions with key signaling pathways will be critical in understanding its mechanism of action and guiding future drug development efforts. Further investigation into the pharmacology of 1-Benzyl-4-phenylpiperidin-4-ol is warranted to explore its full therapeutic potential.

References

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Hot plate test - Wikipedia [en.wikipedia.org]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Opioid Receptors: Overview [jove.com]

- 10. labs.penchant.bio [labs.penchant.bio]

- 11. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzyl-4-phenylpiperidin-4-ol physical and chemical properties

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive overview of the physical, chemical, and synthetic properties of 1-Benzyl-4-phenylpiperidin-4-ol, a key intermediate in medicinal chemistry.

Introduction

1-Benzyl-4-phenylpiperidin-4-ol is a tertiary alcohol and a member of the piperidine class of compounds. The piperidine scaffold is a crucial structural motif found in a wide array of pharmacologically active molecules. This compound, featuring both a benzyl protective group and a phenyl substituent, serves as a valuable precursor in the synthesis of various pharmaceutical agents. Its strategic importance lies in its role as an intermediate, which, after modifications such as debenzylation, can be elaborated into more complex molecular architectures. This guide provides a detailed summary of its chemical and physical properties, a representative synthesis protocol, and its utility in synthetic pathways.

Physical and Chemical Properties

1-Benzyl-4-phenylpiperidin-4-ol is typically a solid at room temperature.[1] Its core structure consists of a piperidine ring N-substituted with a benzyl group and substituted at the 4-position with both a phenyl group and a hydroxyl group.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-Benzyl-4-phenylpiperidin-4-ol | [2] |

| Synonyms | 1-benzyl-4-hydroxy-4-phenylpiperidine, 4-Piperidinol, 4-phenyl-1-(phenylmethyl)- | [1][2] |

| CAS Number | 63843-83-4 | [1][3] |

| Molecular Formula | C₁₈H₂₁NO | [1][3] |

| Appearance | Solid | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 267.37 g/mol | [2][3] |

| Melting Point | 107-109 °C | |

| Density | 1.135 g/cm³ | |

| Predicted XLogP | 2.9 | [4] |

| Predicted pKa | 14.06 ± 0.20 | [2] |

| Topological Polar Surface Area | 23.5 Ų | [2] |

Synthesis and Purification

The most common and direct method for the synthesis of 1-Benzyl-4-phenylpiperidin-4-ol is the nucleophilic addition of a phenyl organometallic reagent to the ketone functionality of 1-Benzyl-4-piperidone. Both phenyllithium and phenylmagnesium bromide (a Grignard reagent) can be used for this transformation.[2]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure based on established methods for the synthesis of tertiary alcohols from ketones using Grignard reagents.[5][6]

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

1-Benzyl-4-piperidone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (as initiator)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents). Add a small crystal of iodine and a few milliliters of anhydrous THF.

-

Add a small portion of bromobenzene (1.1 equivalents) dissolved in anhydrous THF to the magnesium. Gentle heating may be required to initiate the reaction.

-

Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

Addition to Ketone: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve 1-Benzyl-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Workup and Isolation: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 1-Benzyl-4-phenylpiperidin-4-ol.

Purification Protocol: Flash Column Chromatography

The crude product can be purified by flash column chromatography, a standard technique for purifying organic compounds.[6]

System:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A starting polarity of 10-20% ethyl acetate in hexanes, gradually increasing to 30-50%, should allow for the separation of the product from non-polar impurities and more polar starting material.

-

Monitoring: The fractions are monitored by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots.

Analytical Characterization

The structure and purity of the synthesized compound are confirmed using standard analytical techniques.

| Technique | Purpose & Expected Observations |

| ¹H NMR | Confirms the proton environment. Expect signals for the aromatic protons of the benzyl and phenyl groups, the benzylic methylene protons, and the piperidine ring protons. The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Confirms the carbon skeleton. Expect distinct signals for the aromatic carbons, the benzylic carbon, the quaternary carbon bearing the hydroxyl and phenyl groups, and the piperidine ring carbons. |

| FTIR | Identifies functional groups. Expect a broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, and characteristic peaks for C-H (aromatic and aliphatic) and C=C (aromatic) bonds. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. The molecular ion peak [M+H]⁺ is expected at m/z 268.17.[4] |

| HPLC | Assesses purity. A reverse-phase HPLC method can be used to determine the purity of the final compound.[7] |

Synthetic Utility and Pathway

1-Benzyl-4-phenylpiperidin-4-ol is not typically an end-product but rather a key intermediate. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed to allow for further functionalization.

Debenzylation to 4-Phenylpiperidin-4-ol

A common subsequent step is the removal of the N-benzyl group via catalytic hydrogenation. This reaction exposes the secondary amine of the piperidine ring, creating 4-phenylpiperidin-4-ol, a precursor for various biologically active molecules.[2]

General Protocol: Catalytic Transfer Hydrogenation

-

Dissolve 1-Benzyl-4-phenylpiperidin-4-ol in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, typically Palladium on Carbon (10% Pd/C).

-

Introduce a hydrogen source. This can be hydrogen gas (H₂) from a balloon or pressure vessel, or a transfer agent like ammonium formate or formic acid.[8]

-

Stir the reaction mixture at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the debenzylated product, 4-phenylpiperidin-4-ol.

Synthetic Pathway Diagram

The following diagram illustrates the synthetic workflow from the starting materials to the deprotected intermediate, which can then be used in further drug development.

Conclusion

1-Benzyl-4-phenylpiperidin-4-ol is a well-characterized chemical intermediate with significant applications in the synthesis of complex piperidine-containing molecules. Its straightforward preparation via Grignard reaction and the subsequent lability of the N-benzyl protecting group make it an accessible and versatile building block for drug discovery and development professionals. The data and protocols presented in this guide serve as a comprehensive resource for the synthesis and characterization of this important compound.

References

- 1. 1-BENZYL-4-PHENYLPIPERIDIN-4-OL | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. PubChemLite - 1-benzyl-4-phenylpiperidin-4-ol (C18H21NO) [pubchemlite.lcsb.uni.lu]

- 5. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Benzyl-4-phenylpiperidin-4-ol, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic strategies, presents quantitative data for reaction efficiency, and provides detailed experimental protocols for the key transformations involved.

Core Synthesis Strategies

The synthesis of 1-Benzyl-4-phenylpiperidin-4-ol can be approached through two principal retrosynthetic pathways:

-

Pathway A: Phenyl Group Installation via Grignard Reaction. This is the most common and direct approach, involving the addition of a phenyl group to a pre-formed N-benzyl-4-piperidone skeleton. The key transformation is a Grignard reaction between 1-benzyl-4-piperidone and a phenylmagnesium halide.

-

Pathway B: N-Benzylation of a Precursor. This alternative strategy involves the initial synthesis of 4-phenylpiperidin-4-ol, followed by the introduction of the benzyl group onto the piperidine nitrogen.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps in the synthesis of 1-Benzyl-4-phenylpiperidin-4-ol and its precursors, as extracted from available literature.

| Reaction Step | Starting Material(s) | Reagent(s) | Solvent(s) | Yield (%) | Purity (%) | Reference |

| Grignard Reaction for 1-Benzyl-4-phenylpiperidin-4-ol | 1-Benzyl-4-piperidone, Bromobenzene | Magnesium, Iodine | Tetrahydrofuran | ~98% | N/A | [1] |

| N-Benzylation of 4-phenylpiperidin-4-ol | 4-phenylpiperidin-4-ol, Benzyl bromide | Sodium carbonate | 2-Propanol | ~31% | N/A | [2] |

| Debenzylation of 1-Benzyl-4-(p-chlorophenyl)-4-piperidinol | 1-Benzyl-4-(p-chlorophenyl)-4-piperidinol | Palladium on activated charcoal, Hydrogen | Water | 90% | N/A | [3] |

| Oxidation of N-phenyl-4-piperidinol to N-phenyl-4-piperidone | N-phenyl-4-piperidinol | CrO₃ | N/A | 87.4-88.9% | 99.1-99.5% | [4] |

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol via Grignard Reaction

This protocol is adapted from the general procedure for the preparation of 1-benzyl-4-arylpiperidin-4-ols.[1]

Materials:

-

1-Benzyl-4-piperidone

-

Bromobenzene

-

Magnesium turnings

-

Iodine crystals

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Ethyl acetate

Procedure:

-

Flame-dry all glassware and cool under a nitrogen atmosphere.

-

To a suspension of magnesium turnings (1.05 eq) in anhydrous THF, add a few crystals of iodine.

-

Add a small portion of bromobenzene (1.0 eq) to initiate the Grignard reagent formation, which is indicated by a self-sustaining reflux.

-

Once the reaction has initiated, add the remaining bromobenzene dropwise to maintain a gentle reflux.

-

After the magnesium is consumed, cool the reaction mixture in an ice bath.

-

A solution of 1-benzyl-4-piperidone (0.5-0.6 eq) in anhydrous THF is added dropwise over 1-2 hours.

-

Stir the mixture for an additional hour in the ice bath, then allow it to warm to room temperature and stir for at least 2 more hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether followed by ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

The crude product can be purified by flash chromatography on silica gel.

Protocol 2: Synthesis of 4-phenylpiperidin-4-ol (Precursor for Pathway B)

While a direct protocol for the N-benzylation of 4-phenylpiperidin-4-ol to the target compound is less detailed in the provided results, the synthesis of the precursor is a key step. The following is a general approach.

Materials:

-

4-Piperidone

-

Phenylmagnesium bromide (or generated in situ from bromobenzene and magnesium)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Prepare the phenylmagnesium bromide Grignard reagent as described in Protocol 1, using bromobenzene and magnesium in an anhydrous ether solvent.

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of 4-piperidone in the same anhydrous solvent to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts and concentrate to obtain the crude 4-phenylpiperidin-4-ol.

-

Purification can be achieved through recrystallization or column chromatography.

Visualized Synthesis Pathways and Workflows

Caption: Overview of the two primary synthesis pathways for 1-Benzyl-4-phenylpiperidin-4-ol.

Caption: Experimental workflow for the Grignard reaction synthesis of 1-Benzyl-4-phenylpiperidin-4-ol.

References

- 1. 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 2. US3455935A - 4-hydroxy-4-phenylpiperidines - Google Patents [patents.google.com]

- 3. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 4. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Theoretical Properties and Computational Modeling of 1-Benzyl-4-phenylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of 1-benzyl-4-phenylpiperidin-4-ol, a piperidine derivative with potential applications in medicinal chemistry. This document outlines its physicochemical characteristics, details methodologies for its synthesis and characterization, and presents a framework for in-silico analysis through quantum chemical calculations and molecular docking simulations.

Physicochemical and Theoretical Properties

1-Benzyl-4-phenylpiperidin-4-ol is a tertiary alcohol derivative of piperidine, featuring both a benzyl and a phenyl substituent. Its structural characteristics suggest potential interactions with various biological targets. A summary of its known and calculated physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NO | --INVALID-LINK-- |

| Molecular Weight | 267.37 g/mol | --INVALID-LINK-- |

| Melting Point | 107-109 °C | [Chemical Supplier Data] |

| LogP (calculated) | 3.4 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol

A common and effective method for the synthesis of 1-benzyl-4-phenylpiperidin-4-ol is the Grignard reaction, starting from 1-benzyl-4-piperidone and bromobenzene. The following protocol is adapted from the synthesis of structurally similar compounds.[1]

Materials:

-

1-Benzyl-4-piperidone

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.

-

Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the activated magnesium to form the Grignard reagent, phenylmagnesium bromide. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Add a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether or THF dropwise to the Grignard reagent with continuous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-benzyl-4-phenylpiperidin-4-ol by recrystallization or column chromatography.

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to elucidate the chemical structure. Expected signals in the ¹H NMR spectrum include aromatic protons from the benzyl and phenyl groups, and aliphatic protons of the piperidine ring. The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the quaternary carbon bearing the hydroxyl and phenyl groups, and the carbons of the piperidine and benzyl moieties.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic broad absorption band for the O-H stretching of the tertiary alcohol, typically in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic groups, as well as C-C and C-N stretching bands, will also be present.[2]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Computational Modeling

Computational modeling provides valuable insights into the electronic structure, reactivity, and potential biological interactions of 1-benzyl-4-phenylpiperidin-4-ol.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic properties of molecules.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP or M06-2X are commonly used for organic molecules.[3]

-

Basis Set: 6-311++G(d,p) is a suitable basis set for achieving a balance between accuracy and computational cost.[3]

The following properties can be calculated:

-

Optimized Geometry: To determine the most stable three-dimensional conformation of the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.

-

Vibrational Frequencies: Calculated IR frequencies can be compared with experimental data to validate the computational model.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. Given the structural similarity of 1-benzyl-4-phenylpiperidin-4-ol to known bioactive molecules, potential targets for docking studies include:

-

Sigma Receptors (σ₁ and σ₂): Many piperidine derivatives exhibit affinity for sigma receptors, which are implicated in various neurological disorders.[4]

-

NMDA Receptors: Certain benzylpiperidine derivatives have been identified as antagonists of the NMDA receptor, relevant in the context of neurodegenerative diseases.[5]

-

Acetylcholinesterase (AChE): Some N-benzylpiperidine derivatives have been investigated as potential inhibitors of AChE for the treatment of Alzheimer's disease.[6]

Methodology:

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate the 3D structure of 1-benzyl-4-phenylpiperidin-4-ol and optimize its geometry using a suitable force field or quantum mechanical method.

-

Docking Simulation: Use software such as AutoDock Vina, Glide, or GOLD to perform the docking calculations. Define the binding site on the protein based on known ligand binding pockets or active site prediction tools.

-

Analysis of Results: Analyze the docking poses based on their binding energy scores and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) with the protein's amino acid residues.

References

- 1. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

The Evolving Landscape of 1-Benzyl-4-phenylpiperidin-4-ol Derivatives: A Technical Guide to a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals